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Compound of Interest

Compound Name:
3-(4-chlorophenyl)-2-

methylbutanoic acid

CAS No.: 1527669-57-3

Cat. No.: B6229274

Get Quote

In the field of chemical research and development, precise molecular identification is

paramount. The topic requested, "3-(4-chlorophenyl)-2-methylbutanoic acid," presents a

structural ambiguity. Based on a comprehensive review of chemical literature, patents, and

commercial databases, the widely synthesized, studied, and cataloged compound is 2-(4-

chlorophenyl)-3-methylbutanoic acid. In this isomer, the pharmacologically significant 4-

chlorophenyl group is attached to the alpha-carbon (C2) adjacent to the carboxylic acid, while

the methyl group is part of an isopropyl substituent at C3. This guide will focus on this

scientifically validated structure, providing the in-depth analysis required by research

professionals. All data, including CAS numbers and spectral information, corresponds to this

established molecule.

Introduction: Defining the Molecule of Interest
2-(4-chlorophenyl)-3-methylbutanoic acid is a carboxylic acid derivative featuring a p-

substituted chlorophenyl ring. Its structure is intrinsically linked to fenvalerate and

esfenvalerate, widely used pyrethroid insecticides, for which it serves as a key acid

metabolite[1][2]. The presence of a chiral center at the C2 position means the molecule exists
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as a pair of enantiomers, (R)- and (S)-, whose biological activities can differ significantly. This

stereochemical complexity, combined with its role as a biomarker and its potential as a

synthetic building block, makes a thorough understanding of its molecular architecture

essential for toxicologists, environmental scientists, and medicinal chemists.

This guide provides a multi-faceted examination of the molecule, beginning with its core

structural and physicochemical properties, moving to definitive spectroscopic analysis, and

concluding with its synthesis and biological context.

Core Identifiers and Properties
A consistent set of identifiers is crucial for database searches and regulatory compliance. The

primary identifiers for the racemic mixture are presented below.

Property Value Source(s)

IUPAC Name
2-(4-chlorophenyl)-3-

methylbutanoic acid
[3]

Synonyms
2-(p-Chlorophenyl)-3-

methylbutyric acid, CPIA
[3][4]

CAS Number
2012-74-0 (for racemic

mixture)
[3][5]

Molecular Formula C₁₁H₁₃ClO₂ [1][3]

Molecular Weight 212.67 g/mol [1][3]

Melting Point 87-91 °C [5]

Predicted pKa 4.13 ± 0.10 [5]

Predicted LogP 3.16 - 3.4 [1][3]

The Molecular Architecture: A Structural Breakdown
The functionality of 2-(4-chlorophenyl)-3-methylbutanoic acid is dictated by the spatial

arrangement of its three key components: the carboxylic acid head, the 4-chlorophenyl ring,

and the isopropyl tail.
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Figure 1: Key Structural Motifs
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Figure 1: Key Structural Motifs

Stereochemistry: The Chiral Alpha-Carbon
The alpha-carbon (C2), bonded to the carboxylic acid, the chlorophenyl ring, a hydrogen atom,

and the isopropyl group, is a stereocenter. This gives rise to two non-superimposable mirror

images: (S)-2-(4-chlorophenyl)-3-methylbutanoic acid (CAS: 55332-38-2) and (R)-2-(4-

chlorophenyl)-3-methylbutanoic acid (CAS: 63640-09-5)[1][6].

Expert Insight: In drug development and toxicology, stereochemistry is not a trivial detail. The

(S)-enantiomer is specifically associated with the metabolism of esfenvalerate, the more

biologically active isomer of fenvalerate. Therefore, enantioselective synthesis and analysis are

critical for accurately assessing metabolic pathways and environmental impact. The differing

interactions of each enantiomer with chiral biological targets (e.g., enzymes, receptors) can

lead to vastly different pharmacological or toxicological profiles.

Spectroscopic Verification: The Structural
Fingerprint
Confirming the molecular structure requires a multi-technique spectroscopic approach. Each

method provides a unique piece of the puzzle, and together they create a self-validating

system of evidence.
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Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups. The spectrum is dominated by

two characteristic absorptions:

O-H Stretch: A very broad and strong absorption band typically centered around 3000 cm⁻¹,

characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C=O Stretch: A sharp, intense absorption band between 1700-1725 cm⁻¹, confirming the

presence of the carbonyl in the carboxylic acid.

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically 700-800

cm⁻¹, indicative of the para-substituted chlorophenyl group.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial

for confirming the overall formula and connectivity.

Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a molecular ion peak.

Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio), this will appear as

two peaks: one at m/z 212 (for C₁₁H₁₃³⁵ClO₂) and a smaller peak at m/z 214 (for

C₁₁H₁₃³⁷ClO₂) in an approximate 3:1 intensity ratio. This isotopic signature is a definitive

indicator of a monochlorinated compound.

Key Fragments: Common fragmentation pathways include the loss of the carboxylic acid

group (-COOH, 45 Da) and cleavage of the isopropyl group (-CH(CH₃)₂, 43 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed map of the carbon-hydrogen framework, confirming atom

connectivity and stereochemical relationships.

Protocol: Acquiring a Proton (¹H) NMR Spectrum

Sample Preparation: Dissolve 5-10 mg of 2-(4-chlorophenyl)-3-methylbutanoic acid in ~0.7

mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

Acquisition: Acquire a standard proton spectrum with 16-32 scans. Reference the spectrum

to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Integrate the signals and determine chemical shifts (δ) and coupling constants (J).

Expected ¹H and ¹³C NMR Data (in CDCl₃)
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Assignment ¹H NMR (Predicted)
¹³C NMR
(Predicted)

Justification

Carboxylic Acid (-

COOH)

δ 10-12 ppm (br s,

1H)
δ ~179-181 ppm

Deshielded acid

proton; quaternary

carbonyl carbon.

Aromatic (C-H) δ 7.2-7.4 ppm (d, 2H) δ ~129-131 ppm

Protons on the

chlorophenyl ring,

appearing as a classic

AA'BB' system (two

doublets).

Aromatic (C-Cl, C-C) -

δ ~133-135 ppm (C-

Cl), ~138-140 ppm (C-

C)

Quaternary aromatic

carbons.

Alpha-Proton (α-CH) δ 3.3-3.5 ppm (d, 1H) δ ~55-58 ppm

Methine proton

adjacent to the phenyl

ring and coupled to

the isopropyl methine.

Isopropyl Methine (β-

CH)
δ 2.2-2.4 ppm (m, 1H) δ ~33-35 ppm

Methine proton

coupled to the alpha-

proton and the six

methyl protons.

Isopropyl Methyls (-

CH₃)

δ 0.8-1.1 ppm (two d,

6H)
δ ~20-22 ppm

Diastereotopic methyl

groups appearing as

two distinct doublets

due to the adjacent

chiral center.

Chemical Synthesis: A Practical Workflow
Several routes for the synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid have been

reported, often involving the alkylation of a phenylacetic acid precursor[5][7]. The following

represents a common laboratory-scale approach.
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Figure 2: Synthetic Workflow
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Figure 2: Synthetic Workflow

Protocol: Synthesis via Alkylation

Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar),

dissolve 4-chlorophenylacetic acid in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

Slowly add two equivalents of a strong, non-nucleophilic base, such as lithium

diisopropylamide (LDA), to generate the dianion.
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Alkylation: While maintaining the temperature at -78 °C, add one equivalent of an isopropyl

electrophile (e.g., 2-bromopropane) dropwise to the solution. Allow the reaction to stir for

several hours, gradually warming to room temperature.

Workup and Quenching: Carefully quench the reaction by pouring it into a beaker of ice-cold

1M hydrochloric acid. This protonates the carboxylate and any remaining enolate.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three

times with diethyl ether or ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The resulting crude solid can be purified by

recrystallization from a hexanes/ethyl acetate solvent system to yield the final product.

Causality in Experimental Design: The choice of a strong, hindered base like LDA is critical. It is

powerful enough to deprotonate both the carboxylic acid and the alpha-carbon, but its steric

bulk prevents it from acting as a nucleophile. Performing the reaction at low temperatures (-78

°C) is essential to control the reactivity of the enolate and prevent side reactions.

Biological Relevance and Applications
The primary significance of this molecule lies in its role as a metabolite of the pyrethroid

insecticide fenvalerate[2]. Fenvalerate contains two stereocenters, leading to four

stereoisomers. Esfenvalerate, the most active insecticidal formulation, consists primarily of the

(S,S) isomer. The hydrolysis of the ester linkage in esfenvalerate in vivo yields (S)-2-(4-

chlorophenyl)-3-methylbutanoic acid.

Applications:

Biomonitoring: Its presence in hair and urine can be used as a biomarker for human

exposure to fenvalerate-type pesticides[5].

Environmental Science: Serves as an analytical standard for tracking the degradation and

environmental fate of pyrethroid insecticides.

Medicinal Chemistry: While not a therapeutic agent itself, the 2-arylpropanoic acid scaffold is

a classic "privileged structure" in medicinal chemistry, forming the core of many non-steroidal
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anti-inflammatory drugs (NSAIDs). Research into related pyrrole derivatives has shown

potential anti-inflammatory and immunomodulatory effects, highlighting the value of this

structural class[8].

Conclusion
2-(4-chlorophenyl)-3-methylbutanoic acid is a molecule whose structural identity is confirmed

through a convergence of spectroscopic evidence. Its architecture, defined by the interplay

between the chlorophenyl ring, the chiral alpha-carbon, and the carboxylic acid, dictates its

physicochemical properties and biological role. For researchers in drug development,

toxicology, and environmental analysis, a precise understanding of this structure—from its

nomenclature and stereochemistry to its synthesis and analytical fingerprint—is fundamental to

advancing scientific inquiry and ensuring data integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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